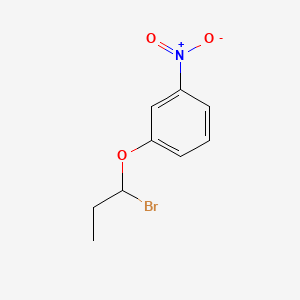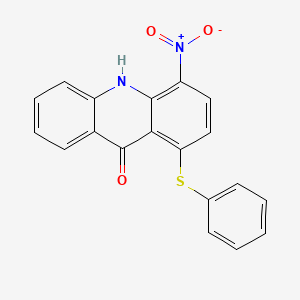
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide is a complex organic compound with the molecular formula C21H19ClN4O3 and a molecular weight of 410.854 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring, a phenoxy group, and a chlorophenyl group
準備方法
The synthesis of acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Attachment of the phenoxy group: The pyrazole derivative is then reacted with a phenol derivative to introduce the phenoxy group.
Introduction of the chlorophenyl group: The final step involves the reaction of the intermediate compound with a chlorophenyl derivative to form the desired product.
The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
化学反応の分析
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide undergoes various types of chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and chlorophenyl groups, using suitable nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide can be compared with other similar compounds, such as :
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (4-(dimethylamino)phenyl)methylene)hydrazide: This compound has a similar structure but contains a dimethylamino group instead of a chlorophenyl group.
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide: This compound has a methoxy group in place of the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
107045-05-6 |
|---|---|
分子式 |
C21H19ClN4O3 |
分子量 |
410.9 g/mol |
IUPAC名 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19ClN4O3/c1-13(16-5-7-17(22)8-6-16)23-25-20(27)12-29-18-9-3-15(4-10-18)11-19-14(2)24-26-21(19)28/h3-11H,12H2,1-2H3,(H,25,27)(H,26,28)/b19-11-,23-13+ |
InChIキー |
QBGYLVXSUJAYMR-FASIFTCYSA-N |
異性体SMILES |
CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=C(C)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



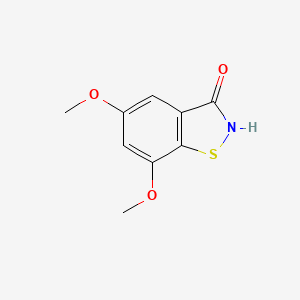

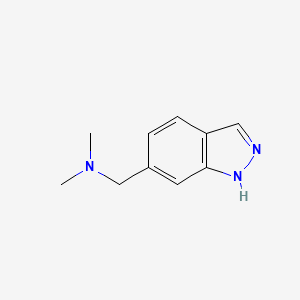
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
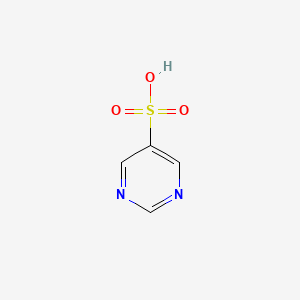
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
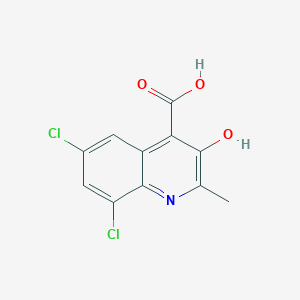
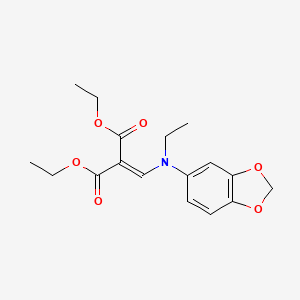
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)
